3-(1,3-benzodioxol-5-yl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one
Description
3-(1,3-Benzodioxol-5-yl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one is a furanocoumarin derivative characterized by a fused furochromenone core. Its structure features a 1,3-benzodioxole substituent at position 3, a methyl group at position 9, and a phenyl group at position 3. This compound belongs to the psoralen family, which is known for its photochemical activity and interactions with biological targets such as DNA and enzymes .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16O5/c1-14-24-19(20(12-27-24)16-7-8-21-22(9-16)29-13-28-21)10-18-17(11-23(26)30-25(14)18)15-5-3-2-4-6-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRSSHJLZXPYCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC3=C1OC=C3C4=CC5=C(C=C4)OCO5)C(=CC(=O)O2)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Furochromene Core: The furochromene core can be synthesized via a cyclization reaction involving a suitable precursor such as a chromene derivative.
Coupling Reactions: The final step involves coupling the benzodioxole moiety with the furochromene core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(1,3-Benzodioxol-5-yl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
a) 3-(4-Biphenylyl) Derivatives
- Example: 3-(4-Biphenylyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one (MW: 428.487) Structural distinction: A biphenyl group replaces the benzodioxole moiety. However, it may reduce solubility compared to the benzodioxole group.
b) 3-(4-Chlorophenyl) Derivatives
- Example: 3-(4-Chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one (MW: 386.83) Structural distinction: A chloro substituent introduces electron-withdrawing effects. Implications: Chlorine enhances electrophilicity, which may improve covalent interactions with nucleophilic residues in enzyme active sites (e.g., immunoproteasome β5i subunit inhibition, as seen in psoralen analogs) .
c) Benzodioxole vs. Oxathiazolone Warheads
- Example: Psoralen derivatives with oxathiazolone at position 3 (e.g., 3-oxathiazolone-7H-furo[3,2-g]chromen-7-one) Activity: Oxathiazolone derivatives exhibit stronger immunoproteasome inhibition (IC₅₀ values ~10–50 nM) compared to benzodioxole-containing analogs, which are slightly less active. Mechanistic insight: The oxathiazolone group acts as an electrophilic warhead, enabling covalent modification of catalytic threonine residues in proteasomes.
Modifications at Positions 5 and 9
a) Position 5: Phenyl vs. Propyl Groups
b) Position 9: Methyl vs. Methoxy Groups
- Example: 4-Amino-9-methoxy-7H-furo[3,2-g]chromen-7-one Impact: Methoxy groups enhance hydrogen-bonding capacity and metabolic stability compared to methyl groups, which are purely hydrophobic.
a) Cytotoxicity
- Imperatorin (9-isopentenyloxy-7H-furo[3,2-g]chromen-7-one): Exhibits cardioprotective effects via antioxidant and anti-inflammatory mechanisms .
- Compound 5 (9-[3-methyl-4-(4-methyl-5-oxo-tetrahydrofuran-2-yl)-but-2-enyloxy]-furo[3,2-g]chromen-7-one): Shows moderate cytotoxicity against MCF-7 and SMMC-7721 cancer cells (IC₅₀: 2.63–7.59 mg/mL) .
b) Enzyme Inhibition
- Psoralen-oxathiazolone hybrids: Inhibit immunoproteasome β5i with IC₅₀ values in the nanomolar range, outperforming benzodioxole-containing analogs .
- Furanocoumarin-CYP 3A4 interactions: Side-chain rigidity (e.g., alkenyl vs. alkyl) modulates inhibitory potency, as seen in derivatives like 9a–9d .
Data Tables
Table 1: Structural and Bioactive Comparisons of Key Analogs
Key Research Findings
Substituent Electronic Effects : Electron-withdrawing groups (e.g., Cl) at position 3 enhance electrophilicity, favoring covalent interactions with enzymes, while electron-donating groups (e.g., benzodioxole) may improve π-π stacking .
Pharmacological Potential: Benzodioxole-containing derivatives are understudied but may offer advantages in CNS drug design due to enhanced blood-brain barrier permeability from the methylenedioxy group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
